Cas no 1897550-81-0 (2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine)

2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine is a fluorinated amine derivative featuring a 1,2,3-triazole moiety. The presence of difluoromethyl and triazole groups enhances its utility as a versatile intermediate in medicinal chemistry and agrochemical synthesis. Its structural motif is particularly valuable for introducing fluorine atoms into target molecules, improving metabolic stability and bioavailability. The compound’s reactivity allows for further functionalization, making it suitable for cross-coupling reactions or as a building block in heterocyclic chemistry. High purity and well-defined stereochemistry ensure consistent performance in research and industrial applications. This compound is primarily used in the development of pharmaceuticals and specialty chemicals requiring fluorinated scaffolds.
2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine structure
1897550-81-0 structure
Product name:2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine
CAS No:1897550-81-0
MF:C5H8F2N4
MW:162.140626907349
CID:6510702
PubChem ID:115012714

2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine
    • EN300-1951856
    • 1897550-81-0
    • Inchi: 1S/C5H8F2N4/c1-11-4(2-9-10-11)5(6,7)3-8/h2H,3,8H2,1H3
    • InChI Key: HMOFSJBYXLEWSF-UHFFFAOYSA-N
    • SMILES: FC(CN)(C1=CN=NN1C)F

Computed Properties

  • Exact Mass: 162.07170260g/mol
  • Monoisotopic Mass: 162.07170260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 56.7Ų

2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1951856-0.1g
2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine
1897550-81-0
0.1g
$1307.0 2023-09-17
Enamine
EN300-1951856-5.0g
2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine
1897550-81-0
5g
$4722.0 2023-05-27
Enamine
EN300-1951856-1g
2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine
1897550-81-0
1g
$1485.0 2023-09-17
Enamine
EN300-1951856-0.25g
2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine
1897550-81-0
0.25g
$1366.0 2023-09-17
Enamine
EN300-1951856-2.5g
2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine
1897550-81-0
2.5g
$2912.0 2023-09-17
Enamine
EN300-1951856-10.0g
2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine
1897550-81-0
10g
$7004.0 2023-05-27
Enamine
EN300-1951856-0.5g
2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine
1897550-81-0
0.5g
$1426.0 2023-09-17
Enamine
EN300-1951856-1.0g
2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine
1897550-81-0
1g
$1629.0 2023-05-27
Enamine
EN300-1951856-0.05g
2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine
1897550-81-0
0.05g
$1247.0 2023-09-17
Enamine
EN300-1951856-5g
2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine
1897550-81-0
5g
$4309.0 2023-09-17

Additional information on 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine

2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine: A Promising Compound in Medicinal Chemistry

2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine (CAS No. 1897550-81-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of fluorinated amines and triazoles, which have shown promise in various biological activities, including antiviral, antibacterial, and anticancer properties.

The structure of 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine is characterized by the presence of two fluorine atoms and a 1-methyl-1H-1,2,3-triazole moiety. The fluorine atoms contribute to the compound's lipophilicity and metabolic stability, while the triazole ring provides enhanced reactivity and binding affinity to biological targets. These structural elements make it a versatile scaffold for drug design and optimization.

Recent studies have highlighted the pharmacological properties of 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves inhibition of viral replication through interference with key viral enzymes.

In addition to its antiviral properties, 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine has also shown promising antibacterial activity. Research conducted at the University of California revealed that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. This broad-spectrum activity makes it a potential candidate for developing new antibiotics to combat multidrug-resistant bacterial strains.

The anticancer potential of 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine has been another area of focus. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit the PI3K/Akt pathway, which is frequently dysregulated in many types of cancer.

Beyond its direct biological activities, 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-y l)ethan - 1 - amine serves as an important building block in organic synthesis. Its unique structure allows for facile functionalization and derivatization, making it a valuable intermediate for the synthesis of more complex molecules with diverse biological activities. This versatility has led to its widespread use in academic and industrial research settings.

The synthesis of 2,2-difluoro - 2 - ( 1 - methyl - 1 H - 1 , 2 , 3 - triazol - 5 - yl ) ethan - 1 - amine typically involves a multi-step process that includes the formation of the triazole ring via click chemistry followed by introduction of the fluorine atoms and amine functionality. Recent advancements in synthetic methodologies have improved the efficiency and yield of this process, making it more accessible for large-scale production.

In terms of pharmacokinetics, studies have shown that 2 , 2 - difluoro - 2 - ( 1 - methyl - 1 H - 1 , 2 , 3 - triazol - 5 - yl ) ethan - 1 - amine exhibits favorable absorption , distribution , metabolism , and excretion (ADME) properties . Its high lipophilicity enhances cellular uptake , while its metabolic stability ensures prolonged bioavailability . These characteristics are crucial for optimizing its therapeutic efficacy and minimizing side effects .

The safety profile of this compound has also been extensively evaluated . Toxicological studies have demonstrated that it is well tolerated at therapeutic doses with minimal adverse effects . However , as with any new chemical entity , ongoing research is necessary to fully understand its long-term safety and potential interactions with other drugs .

In conclusion , 2 , 2 - difluoro - 2 - ( 1 - methyl - 1 H - 1 , 2 , 3 - triazol - 5 - yl ) ethan - 1 - amine represents a promising lead compound in medicinal chemistry with a wide range of potential applications . Its unique structural features , combined with its diverse biological activities , make it an attractive candidate for further development as a therapeutic agent . Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use .

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